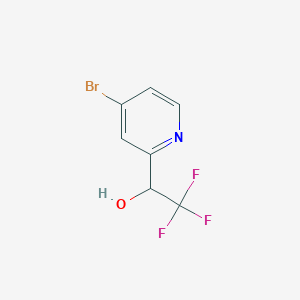

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It’s a solid substance stored under an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of related compounds like “N-(pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” is represented by the linear formula C7H6BrNO .

Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst .

Physical and Chemical Properties Analysis

The physical form of “1-(4-Bromopyridin-2-yl)ethanone” is a solid . It’s stored under an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Facile Synthesis Methods : A study by Kolomeitsev et al. (1996) presents a facile method for synthesizing N-polyfluoroalkylated heterocycles, demonstrating the versatility of bromopyridine derivatives in chemical synthesis through carbon-bromine bond cleavage and subsequent reactions (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).

- Halocyclization Mechanisms : Research by Cui and Brown (2000) explores the halocyclization of 4-penten-1-ol by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates, providing insights into the influence of substituents on reaction mechanisms (Cui & Brown, 2000).

Molecular Structure and Properties

- Molecular Structure Analysis : The molecular structures of certain bromopyridine derivatives, such as 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide, have been determined, showcasing the compound's complex structure and potential for further chemical modification (Schoth, Lork, Kolomeitsev, & Röschenthaler, 1997).

Applications in Chemical Synthesis

- Cross-Coupling Reactions : Ahmad et al. (2017) describe the use of bromopyridine derivatives in palladium-catalyzed Suzuki cross-coupling reactions, highlighting their utility in creating novel pyridine-based compounds with potential applications in materials science and pharmacology (Ahmad et al., 2017).

- Supramolecular Complexes for Photocatalytic CO2 Reduction : A study by Gholamkhass et al. (2005) investigates the architecture of supramolecular metal complexes involving bromopyridine derivatives for enhanced photocatalytic CO2 reduction, suggesting environmental applications (Gholamkhass et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

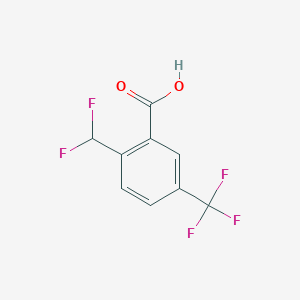

IUPAC Name |

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3,6,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGUZVBNTDRCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)

![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)

![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)

![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2712499.png)

![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2712504.png)